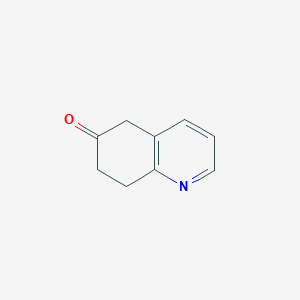

7,8-Dihydroquinolin-6(5H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-5H-quinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUZBPXSUWAVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507021 | |

| Record name | 7,8-Dihydroquinolin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27463-91-8 | |

| Record name | 7,8-Dihydroquinolin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinolin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Characterization of 7,8-dihydroquinolin-6(5H)-one: A Technical Guide for Chemical and Pharmaceutical Development

Introduction: The Significance of the Dihydroquinolinone Scaffold

The 7,8-dihydroquinolin-6(5H)-one core is a heterocyclic motif of considerable interest within the realms of medicinal chemistry and drug development. This scaffold is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological properties. Research has highlighted the potential of dihydroquinolinone derivatives as potent cytotoxic agents against various cancer cell lines, as well as their utility as antituberculosis and antitumor agents.[1][2] The strategic importance of this class of compounds lies in its versatile chemical nature, which allows for extensive functionalization to modulate its biological activity, pharmacokinetic properties, and target specificity. This guide provides an in-depth exploration of a robust synthetic route to 7,8-dihydroquinolin-6(5H)-ones and a detailed overview of the analytical techniques essential for its unequivocal characterization, tailored for researchers and professionals in chemical synthesis and pharmaceutical sciences.

Strategic Synthesis: A Modern Approach via Mannich Reaction and Cyclization

While classical methods like the Bohlmann-Rahtz pyridine synthesis offer a pathway to substituted pyridines, a more contemporary and efficient strategy for constructing the this compound framework involves a multi-step sequence commencing with a Mannich-type reaction.[3][4][5] This approach is particularly advantageous for its operational simplicity and its ability to accommodate a diverse range of substituents, making it highly amenable to the generation of compound libraries for drug discovery.

The cornerstone of this synthetic strategy is the formation of a 1,5-dicarbonyl intermediate through the Michael addition of an enolizable ketone to a Mannich base, which serves as a stable precursor to a reactive α,β-unsaturated ketone.[1][2] The subsequent intramolecular condensation with a nitrogen source, typically ammonium acetate, yields the desired dihydroquinolinone ring system.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway to this compound derivatives.

Detailed Experimental Protocol

This protocol outlines a representative synthesis of a 2-aryl-7,8-dihydroquinolin-6(5H)-one, which can be adapted for the synthesis of the unsubstituted parent compound by using acetophenone as the starting material.

Step 1: Synthesis of the Mannich Base

-

To a solution of the substituted acetophenone (1.0 eq.) in ethanol, add dimethylamine hydrochloride (1.2 eq.) and paraformaldehyde (1.5 eq.).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude Mannich base is typically used in the next step without further purification.

Causality: The Mannich reaction is a classic carbon-carbon bond-forming reaction that generates a β-amino-ketone (the Mannich base). This intermediate is a stable and convenient precursor for the in-situ generation of a vinyl ketone, which is a potent Michael acceptor.

Step 2: Michael Addition and Formation of the 1,5-Dicarbonyl Intermediate

-

Dissolve the crude Mannich base (1.0 eq.) and cyclohexane-1,4-dione monoethylene acetal (1.1 eq.) in a suitable solvent such as toluene or ethanol.

-

Add a catalytic amount of a base, such as sodium ethoxide or potassium carbonate, to facilitate the Michael addition.

-

Stir the mixture at room temperature or gentle heat (40-50 °C) until the starting materials are consumed (as monitored by TLC).

-

Neutralize the reaction mixture with a mild acid (e.g., acetic acid) and remove the solvent in vacuo.

Causality: The Mannich base, under basic conditions, eliminates dimethylamine to form a reactive α,β-unsaturated ketone. The enolate of cyclohexane-1,4-dione monoethylene acetal then acts as a nucleophile in a Michael 1,4-conjugate addition to this vinyl ketone, thereby constructing the 1,5-dicarbonyl backbone. The use of the monoethylene acetal protects one of the carbonyl groups of the cyclohexane-1,4-dione, ensuring the desired regioselectivity of the subsequent cyclization.

Step 3: Cyclization and Deprotection to Yield this compound

-

To the crude 1,5-dicarbonyl intermediate, add a solution of ammonium acetate (5-10 eq.) in glacial acetic acid.

-

Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

During this step, both the cyclization to form the dihydropyridine ring and the acidic hydrolysis of the ketal protecting group occur.

-

After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality: Ammonium acetate serves as the nitrogen source for the formation of the pyridine ring. The 1,5-dicarbonyl intermediate reacts with ammonia (generated in situ from ammonium acetate) to form a dihydropyridine ring via a series of condensation and dehydration steps. The acidic conditions of the reaction also facilitate the hydrolysis of the ethylene ketal, revealing the ketone at the 6-position of the quinolinone ring.

Comprehensive Characterization of this compound

Unequivocal structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following data represents a typical characterization profile, compiled from literature data of closely related analogs.[6][7][8][9]

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine ring (δ 7.0-8.5 ppm), and three sets of aliphatic protons corresponding to the C5, C7, and C8 positions of the saturated ring, likely appearing as multiplets in the δ 2.0-3.5 ppm region. |

| ¹³C NMR | Carbonyl carbon (C6) signal around δ 195-200 ppm. Aromatic carbons of the pyridine ring in the δ 120-160 ppm range. Aliphatic carbons (C5, C7, C8) in the δ 20-50 ppm region. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. C=C and C=N stretching vibrations of the aromatic ring in the 1500-1600 cm⁻¹ region. C-H stretching vibrations of the aliphatic and aromatic protons. |

| Mass Spectrometry | A distinct molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₉NO, MW: 147.17 g/mol ). Fragmentation patterns may involve loss of CO and subsequent rearrangements of the heterocyclic ring. |

Detailed Analysis of Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum, the protons on the pyridine ring will be the most downfield due to the anisotropic effect of the aromatic system. The aliphatic protons of the cyclohexenone ring will exhibit characteristic splitting patterns (e.g., triplets or multiplets) due to coupling with adjacent protons. Two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.

-

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying key functional groups. The most prominent and diagnostic peak will be the strong absorbance of the carbonyl group (C=O) of the ketone.[10] The presence of aromatic C-H and C=C/C=N stretching vibrations further confirms the integrity of the heterocyclic ring system.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compound.[11] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.

Conclusion and Future Perspectives

The synthetic and characterization methodologies detailed in this guide provide a comprehensive framework for the preparation and validation of this compound and its derivatives. The robustness of the presented synthetic route, coupled with the power of modern analytical techniques, empowers researchers in drug discovery and development to efficiently access this important class of molecules. The continued exploration of the chemical space around the dihydroquinolinone scaffold holds significant promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

-

Bautista, D. D., González, E. A. B., Santos, R. M. C., Apán, M. T. R., Reyes, M. A. V., & Martínez, R. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Revista de la Sociedad Química de México, 67(2), 65-76. [Link]

-

Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265–2272. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Kantevari, S., Patpi, S. R., Sridhar, B., Yogeeswari, P., & Sriram, D. (2010). CeCl3·7H2O–NaI catalyzed diversity oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls via variants of Bohlmann–Rahtz reaction and their in vitro evaluation for antitubercular and cytotoxic activities. Bioorganic & Medicinal Chemistry Letters, 20(24), 7568–7572. [Link]

-

Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121–6124. [Link]

-

Zaoui, F., Amine Didi, M., Villemin, D., & Bar, N. (2014). Synthesis of 7-((dioctylamino)methyl)quinolin-8-ol. Application in the liquid-liquid extraction. Moroccan Journal of Chemistry, 2(5), 507-511. [Link]

- CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. (n.d.). Google Patents.

-

Karczmarzyk, Z., Wysocki, W., & Kaczor, A. A. (2011). 5,6,7,8-Tetrahydroquinolin-8-one. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1365. [Link]

-

Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. New Journal of Chemistry, 41(15), 7735-7745. [Link]

-

Papakyriakou, A., Zervou, M., & Mavromoustakos, T. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 26(16), 4945. [Link]

-

3-Methyl-7,8-dihydroquinolin-5(6H)-one. (n.d.). PubChem. Retrieved from [Link]

-

Szeliga, M., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(21), 5002. [Link]

-

Acker, T. M., et al. (2021). Native mass spectrometry-based metabolomics identifies metal-binding compounds. Nature Chemistry, 14(1), 100-109. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 8. Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 10. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 11. Native mass spectrometry-based metabolomics identifies metal-binding compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Dihydroquinolinone Scaffold: Physicochemical Properties, Synthesis, and Applications of Key Isomers

Introduction: The Dihydroquinolinone Core in Modern Drug Discovery

The dihydroquinolinone scaffold is a heterocyclic motif of significant interest to the medicinal chemistry community. As a privileged structure, it forms the foundation of numerous biologically active compounds, demonstrating a broad range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Its rigid bicyclic framework, combined with the electronic properties of an α,β-unsaturated ketone (enone) system fused to a pyridine ring, provides an ideal platform for structural modification and the exploration of structure-activity relationships (SAR).

However, a critical aspect often overlooked in broader discussions is the impact of positional isomerism on the scaffold's properties. The placement of the carbonyl group within the saturated ring—at position 5, 6, or 8—fundamentally alters the molecule's topology, reactivity, and ultimately its utility. This guide provides an in-depth technical overview of the dihydroquinolinone core, with a comparative analysis of its key isomers.

A notable challenge in the field is the disparity in available research and data for these isomers. While the 5-oxo and 8-oxo variants are relatively well-characterized, the parent 7,8-dihydroquinolin-6(5H)-one remains surprisingly elusive in public chemical databases and literature, with most research focusing on its substituted derivatives. This guide will address this data gap by focusing on the properties of the well-documented isomers, providing a robust framework for researchers, while also detailing the synthetic strategies that grant access to the valuable, albeit less characterized, 6-oxo scaffold.

Structural Overview of Key Dihydroquinolinone Isomers

The precise arrangement of the carbonyl group defines the three primary isomers of dihydroquinolinone. Understanding these structural differences is paramount for nomenclature, synthesis design, and interpreting biological activity.

Caption: Positional isomers of the dihydroquinolinone scaffold.

Comparative Physicochemical and Spectroscopic Properties

The location of the carbonyl group significantly influences the physical properties and spectroscopic signatures of each isomer. The following table summarizes the available data for the 5-oxo and 8-oxo isomers, highlighting the current knowledge gap for the 6-oxo parent compound. This comparative approach is essential for researchers in verifying the identity and purity of their synthesized compounds.

| Property | 7,8-dihydro-6H-quinolin-5-one | This compound | 6,7-dihydro-5H-quinolin-8-one |

| CAS Number | 53400-41-2 | Not readily available | 56826-69-8[2] |

| Molecular Formula | C₉H₉NO | C₉H₉NO | C₉H₉NO |

| Molecular Weight | 147.18 g/mol | 147.18 g/mol | 147.17 g/mol [3] |

| Appearance | Pale yellow liquid[1] | Data not available | Light yellow crystalline solid[4] |

| Melting Point | Not applicable (liquid) | Data not available | 96-106°C[2][5][6] |

| Boiling Point | 116-117°C @ 6 Torr[1] | Data not available | 140°C @ 0.1 Torr[2] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly)[1] | Data not available | Soluble in DMF, DMSO, Ethanol[4] |

Spectroscopic Insights

As a Senior Application Scientist, my primary advice is that spectroscopic analysis is non-negotiable for structural confirmation. While comprehensive data for the unsubstituted 6-oxo isomer is lacking, we can predict its key features and compare them with the known data for the 8-oxo isomer.

-

¹H NMR Spectroscopy: The proton NMR spectrum is invaluable for confirming the substitution pattern on the saturated ring. For the 8-oxo isomer (in CDCl₃), the three methylene groups appear as multiplets or triplets between δ 2.1 and 3.1 ppm.[4] The aromatic protons on the pyridine ring are observed further downfield, typically between δ 7.3 and 8.8 ppm, with coupling constants indicative of their positions relative to the nitrogen atom.[4]

-

¹³C NMR Spectroscopy: The most diagnostic signal is the carbonyl carbon, which for the 8-oxo isomer appears at a highly deshielded value of δ 196.5 ppm.[4] The aliphatic carbons resonate in the δ 22-40 ppm range, while the aromatic carbons appear between δ 126-149 ppm.[4]

-

Infrared (IR) Spectroscopy: The C=O stretch of the enone system is the most prominent feature. This typically appears as a strong absorption band in the region of 1650-1700 cm⁻¹. The exact frequency can help distinguish between isomers and is sensitive to substitution. For derivatives of 5,8-quinolinediones, the carbonyl region of the IR spectrum has been shown to be a useful tool for identifying the position of substituents.[7]

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight (approx. 147 m/z). The fragmentation pattern can provide further structural clues about the bicyclic ring system.

Chemical Synthesis: Accessing the Dihydroquinolinone Core

The synthesis of dihydroquinolinones often relies on the construction of a 1,5-dicarbonyl intermediate (or equivalent), which then undergoes a cyclocondensation reaction with an ammonia source to form the dihydropyridine ring.

Protocol: Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-one Derivatives

Expertise & Causality: This synthesis is a classic example of a domino reaction sequence. It begins with a Michael addition to form the crucial 1,5-dicarbonyl skeleton, followed by an intramolecular cyclization and dehydration (a variant of the Hantzsch pyridine synthesis). The use of a Mannich salt as a Michael acceptor is an efficient way to generate the required electrophilic β-carbon. Using ammonium acetate serves the dual purpose of providing the nitrogen atom for the pyridine ring and acting as a mild acid catalyst for the dehydration step.

Caption: Synthetic workflow for 2-aryl-6-oxo-dihydroquinolinones.

Step-by-Step Methodology:

-

Formation of the Michael Adduct: A Mannich salt, derived from a substituted acetophenone, is reacted with cyclohexane-1,4-dione monoethylene acetal. This reaction proceeds via a Michael-type 1,4-conjugate addition to form the key 1,5-dicarbonyl intermediate, where one carbonyl group remains protected as an acetal.

-

Cyclocondensation and Aromatization: The crude 1,5-dicarbonyl intermediate is treated with ammonium acetate in a suitable solvent (e.g., acetic acid) and heated. This initiates a cascade involving the deprotection of the acetal, cyclization of the amine onto a carbonyl, and subsequent dehydration to form the stable dihydropyridine ring system of the final product.

-

Purification: The final product is typically isolated and purified using standard techniques such as recrystallization or silica gel column chromatography.

Applications in Drug Discovery and Development

The dihydroquinolinone scaffold is a cornerstone in the synthesis of novel therapeutic agents. Its structural rigidity and defined exit vectors allow for the systematic placement of functional groups to optimize interactions with biological targets.

Caption: Therapeutic applications stemming from the dihydroquinolinone core.

-

Anticancer Agents: Derivatives of this scaffold have shown significant cytotoxic activity against various human cancer cell lines.[8] The planarity of the ring system allows for potential intercalation with DNA, while appended functional groups can interact with specific enzyme active sites.

-

Antimicrobial Activity: Certain substituted dihydroquinolinones have been investigated for their activity against pathogens like Mycobacterium tuberculosis.[8]

-

Receptor Antagonism: The scaffold has been used to develop potent antagonists for receptors involved in inflammation, such as the C5a receptor.[9]

-

Hedgehog Pathway Inhibition: More complex derivatives based on the tetrahydroquinoline core have been developed as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers.[10]

Safety and Handling

Trustworthiness through Self-Validation: As a laboratory scientist, you must treat any novel or sparsely characterized compound with caution. While a specific Safety Data Sheet (SDS) for this compound is not available, data from related isomers and derivatives suggest that compounds of this class should be handled as potential irritants.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Some isomers are stored at refrigerated temperatures (2-8°C) to ensure long-term stability.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Crucial Caveat: This information is a general guideline. Always consult the specific SDS provided by the supplier for the exact compound you are handling.

Conclusion and Future Outlook

The dihydroquinolinone framework represents a versatile and powerful scaffold in medicinal chemistry. This guide has illuminated the distinct properties of its key positional isomers, providing a comparative reference for researchers. The synthesis of 2-aryl substituted 7,8-dihydroquinolin-6(5H)-ones demonstrates a viable route to a promising, yet underexplored, area of chemical space. The significant lack of public data on the parent 6-oxo isomer represents a clear opportunity for further academic and industrial research. The full characterization of this compound and the exploration of its unique biological profile could unlock new avenues for drug discovery.

References

-

PubChem. (n.d.). 5(6H)-Quinolinone, 7,8-dihydro-. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Bautista, D. D., et al. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Request PDF. Retrieved January 2, 2026, from [Link]

- Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

- Wang, C., et al. (2016). Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists. Journal of Medicinal Chemistry, 59(21), 9736-9752.

- Jastrzębska, M., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(19), 6539.

Sources

- 1. 53400-41-2 | CAS DataBase [m.chemicalbook.com]

- 2. 56826-69-8 | CAS DataBase [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 6,7-Dihydro-5H-quinolin-8-one | 56826-69-8 [chemicalbook.com]

- 5. 56826-69-8 6,7-Dihydro-5H-quinolin-8-one AKSci C741 [aksci.com]

- 6. 6,7-Dihydro-5H-quinolin-8-one | 56826-69-8 | FD40544 [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to 7,8-Dihydroquinolin-6(5H)-one: A Privileged Scaffold in Drug Discovery

The 7,8-dihydroquinolin-6(5H)-one core is a significant heterocyclic scaffold that has garnered considerable attention from the medicinal chemistry community. Its derivatives are known to exhibit a wide array of biological activities, including antitumor, antituberculosis, and cytotoxic effects, making them valuable lead compounds in the quest for novel therapeutics.[1] The partially saturated pyridine ring fused to a cyclohexanone moiety provides a unique three-dimensional architecture that is amenable to diverse functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide offers an in-depth exploration of the key synthetic strategies employed to construct this valuable molecular framework, providing both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

Section 1: Synthesis via 1,5-Dicarbonyl Intermediates: A Michael Addition-Cyclization Strategy

A robust and versatile approach to the this compound scaffold hinges on the generation of a 1,5-dicarbonyl intermediate, which subsequently undergoes cyclization to form the target heterocycle. A particularly effective execution of this strategy involves the use of Mannich salts as Michael acceptors.[2]

Mechanistic Rationale

This synthetic route is predicated on the facile formation of a 1,5-dicarbonyl compound through a Michael addition reaction. Mannich salts, derived from acetophenones, serve as stable and reactive Michael acceptors. The reaction is initiated by the addition of a nucleophile, in this case, the enolate of a protected cyclohexane-1,4-dione, to the α,β-unsaturated system of the Mannich salt. The resulting 1,5-dicarbonyl intermediate is then treated with an ammonia source, such as ammonium acetate, to facilitate an intramolecular condensation and subsequent dehydration, yielding the desired this compound ring system.[1][3] The use of a protected dione, like cyclohexane-1,4-dione monoethylene acetal, is a critical experimental choice that prevents self-condensation and directs the reaction towards the desired product.[2]

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the synthesis of 2-aryl-7,8-dihydroquinolin-6(5H)-ones starting from acetophenones.

Caption: Workflow for the synthesis of 2-aryl-7,8-dihydroquinolin-6(5H)-ones.

Detailed Protocol:

-

Synthesis of the Mannich Salt: To a solution of the desired acetophenone in ethanol, add paraformaldehyde and dimethylamine hydrochloride. Reflux the mixture for 2-4 hours. After cooling, the precipitated Mannich salt is collected by filtration and washed with cold ethanol.

-

Michael Addition: In a separate flask, dissolve cyclohexane-1,4-dione monoethylene acetal in ethanol and add a solution of sodium ethoxide in ethanol. To this mixture, add the previously synthesized Mannich salt portion-wise at room temperature. Stir the reaction for 12-24 hours.

-

Cyclization and Deprotection: Neutralize the reaction mixture with acetic acid. Add ammonium acetate and reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Mannich Salt Formation | Paraformaldehyde, Dimethylamine HCl | Ethanol | Reflux | 2-4 | 70-90 |

| Michael Addition | Sodium Ethoxide | Ethanol | Room Temp. | 12-24 | 60-80 |

| Cyclization | Ammonium Acetate, Acetic Acid | Ethanol | Reflux | 4-6 | 50-70 |

Section 2: The Bohlmann-Rahtz Pyridine Synthesis: An Alternative Annulation

The Bohlmann-Rahtz pyridine synthesis offers a powerful and convergent approach to constructing substituted pyridines, which can be adapted for the synthesis of the this compound core.[4] This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[5][6]

Mechanistic Principles

The reaction commences with the formation of a β-enaminone from a ketone (such as cyclohexane-1,3-dione) and an ammonia source (like ammonium acetate).[3] This enamine then reacts with an α,β-unsaturated carbonyl compound. While the classical Bohlmann-Rahtz synthesis utilizes ethynylketones, modifications allow for the use of more accessible β-dicarbonyl compounds or their enol ethers.[7] The key intermediate is an aminodiene which, upon heating, undergoes E/Z isomerization followed by an intramolecular cyclization and subsequent dehydration to furnish the pyridine ring.[4]

Visualizing the Bohlmann-Rahtz Pathway

Caption: Generalized scheme of the Bohlmann-Rahtz synthesis of dihydroquinolinones.

Experimental Protocol (Modified Bohlmann-Rahtz):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclohexane-1,3-dione, a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate), and ammonium acetate in a high-boiling solvent such as toluene or isopropanol.[3]

-

Reaction Execution: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is typically monitored by TLC until the starting materials are consumed (usually 8-24 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The resulting residue is then purified, typically by recrystallization or column chromatography, to yield the desired 7,8-dihydroquinolin-5(6H)-one derivative.[7]

Section 3: The Friedländer Annulation: A Classic Route to Quinolines

The Friedländer synthesis is a classic and straightforward method for constructing quinoline rings, which can be adapted for the synthesis of this compound.[8] The reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][10]

Mechanistic Overview

In the context of synthesizing our target scaffold, a 3-aminocyclohex-2-enone (which can be formed in situ from cyclohexane-1,3-dione and ammonia) serves as the "2-aminoaryl ketone" equivalent. This is reacted with a β-dicarbonyl compound. The reaction can be catalyzed by either acids or bases.[9] The mechanism proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the quinoline ring system.[8]

Friedländer Synthesis Workflow

Caption: Simplified workflow of the Friedländer annulation for dihydroquinolinones.

Experimental Protocol (Friedländer Annulation):

-

Reactant Mixture: A mixture of a cyclohexane-1,3-dione, a β-dicarbonyl compound, and an ammonia source (e.g., ammonium acetate) is prepared in a suitable solvent. Alternatively, a pre-formed 3-aminocyclohex-2-enone can be used.[11]

-

Catalysis and Reaction: An acid catalyst (e.g., p-toluenesulfonic acid) or a base catalyst (e.g., potassium tert-butoxide) is added, and the mixture is heated, often under reflux conditions.[9][12]

-

Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration if it precipitates, or by standard extractive work-up followed by purification.

Section 4: Synthesis from Baylis-Hillman Adducts

A more recent and innovative approach utilizes Baylis-Hillman adducts as versatile starting materials.[13] This method provides access to 2-hydroxy-7,8-dihydroquinolin-5(6H)-one derivatives.

Rationale and Key Steps

This one-pot synthesis involves the reaction of a Baylis-Hillman adduct acetate with a cyclohexane-1,3-dione in the presence of a base, followed by the addition of ammonium acetate or aqueous ammonia.[13] The Baylis-Hillman adduct serves as a three-carbon synthon. The reaction proceeds through a cascade of Michael addition, intramolecular cyclization, and tautomerization to yield the final product. The key advantage of this method lies in its operational simplicity and the ability to generate complex structures from readily available starting materials.

Comparative Summary of Synthetic Routes

| Synthetic Strategy | Key Starting Materials | Core Reaction Type | Advantages | Disadvantages |

| 1,5-Dicarbonyl Intermediate | Acetophenones, Cyclohexane-1,4-dione derivative | Michael Addition / Cyclocondensation | Versatile, good yields, applicable to various functional groups.[2] | Multi-step process.[2] |

| Bohlmann-Rahtz Synthesis | Cyclohexane-1,3-diones, β-Dicarbonyls | Condensation / Cyclodehydration | Convergent, can be a one-pot reaction.[5] | Can require high temperatures; purification of intermediates may be needed.[4] |

| Friedländer Annulation | Cyclohexane-1,3-diones, β-Dicarbonyls | Condensation / Annulation | Classic and well-established, broad substrate scope.[8][12] | Can have regioselectivity issues with unsymmetrical ketones. |

| Baylis-Hillman Adducts | Baylis-Hillman adducts, Cyclohexane-1,3-diones | Michael Addition / Cascade Cyclization | Mild conditions, high atom economy, one-pot procedure.[13] | Limited to specific substitution patterns based on the adduct. |

Conclusion and Future Directions

The synthesis of the this compound scaffold can be achieved through several effective strategies, each with its own set of advantages and limitations. The choice of a particular route will often depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The 1,5-dicarbonyl approach via Mannich salts offers excellent versatility for introducing aryl groups at the 2-position.[2] The Bohlmann-Rahtz and Friedländer reactions represent classic, robust methods for constructing the core heterocyclic system from simpler cyclic diones.[4][8] Newer methods, such as those employing Baylis-Hillman adducts, highlight the ongoing innovation in synthetic methodology, offering milder and more efficient one-pot procedures.[13]

Future research in this area will likely focus on the development of enantioselective syntheses to access chiral derivatives for pharmacological evaluation. Furthermore, the expansion of green chemistry approaches, utilizing more benign solvents and catalysts, will be crucial. Given the established biological importance of this scaffold, the development of novel and efficient synthetic routes will continue to be a priority for the drug discovery and development community.[1][14]

References

-

Bautista, D. D., et al. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Synthesis, 55(22), 3809-3824. Available from: [Link]

-

Request PDF. (2025). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

-

Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Available from: [Link]

-

Chem-Station Int. Ed. (2015). Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

-

Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778–9780. Available from: [Link]

-

SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available from: [Link]

-

Request PDF. (2025). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones. Available from: [Link]

-

ResearchGate. (2025). A new variant of the Friedlander reaction in the synthesis of 7,8-dihydro-6H-furo[2,3-b] quinolin-5-ones. Available from: [Link]

-

Curran, A. C. W. (1982). 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 975-978. Available from: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Available from: [Link]

-

Request PDF. (2025). An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available from: [Link]

- Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.

-

Request PDF. (2025). Synthèse de 7,8-Dihydroquinoleinones. Available from: [Link]

-

Di Paolo, M. L., et al. (2022). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 243, 114751. Available from: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols [organic-chemistry.org]

- 13. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 14. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 7,8-dihydroquinolin-6(5H)-one

Introduction: The 7,8-dihydroquinolin-6(5H)-one Scaffold - A Promising Heterocycle in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, forming the structural basis for a wide array of pharmacologically active compounds.[1] Within this broad class, the partially saturated this compound core represents a synthetically accessible and versatile scaffold. Its unique combination of a pyridine ring fused to a cyclohexanone moiety offers a three-dimensional architecture that can be strategically functionalized to interact with various biological targets. While the parent compound itself is primarily a synthetic intermediate, its derivatives have emerged as compounds of significant interest, particularly in the realm of oncology.[2][3][4] This guide provides a comprehensive overview of the established cytotoxic properties and explores the scientifically-grounded potential for antimicrobial, anti-inflammatory, and neuroprotective activities, offering detailed methodologies for their investigation.

Part 1: Core Biological Activity - Cytotoxicity and Anticancer Potential

The most significant biological activity reported for derivatives of the this compound scaffold is their potential as cytotoxic agents. Research has demonstrated that strategic substitution on this core can lead to potent and selective anticancer effects.

Mechanism of Action and Key Findings

Studies have focused on 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones, which have been synthesized and evaluated against a panel of human cancer cell lines.[2][4] A notable finding from these investigations is the selective cytotoxicity of these compounds towards the chronic myeloid leukemia cell line, K-562.[2][3] This selectivity suggests a specific mechanism of action that is more pronounced in this particular cancer cell type.

While the precise molecular targets for the this compound scaffold are still under investigation, related tetrahydroquinolinone derivatives have been shown to induce cancer cell death through the induction of apoptosis.[5] This programmed cell death is often mediated through the activation of caspase cascades, which can be triggered by either intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[5] It is plausible that derivatives of this compound may share a similar apoptotic mechanism. Some related dihydro-6H-quinoline-5-one derivatives have also been observed to induce autophagic cell death in HeLa cells.[3]

These findings strongly suggest that the this compound framework is a viable starting point for the development of novel anticancer therapeutics.[2][4]

Experimental Workflow: Cytotoxicity Assessment

A logical workflow is essential for the systematic evaluation of novel compounds. The following diagram outlines a standard screening cascade for assessing the anticancer potential of new this compound derivatives.

Caption: Workflow for anticancer drug discovery using the this compound scaffold.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Human cancer cell line (e.g., K-562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound (dissolved in DMSO, stock solution 10 mM)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Investigational Biological Activities

While cytotoxicity is the most documented activity, the chemical nature of the dihydroquinolinone core suggests potential in other therapeutic areas. The following sections outline scientifically plausible, yet less explored, biological activities.

A. Potential Antimicrobial Activity

The quinoline scaffold is the basis for many successful antimicrobial agents.[1][6] Furthermore, derivatives of the isomeric 7,8-dihydroquinolin-5(6H)-one have demonstrated antimycobacterial activity.[3] This provides a strong rationale for investigating the this compound core for antibacterial and antifungal properties.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound and standard antibiotic (e.g., Ciprofloxacin, Amphotericin B)

-

Sterile 96-well microplates

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

B. Potential Anti-inflammatory Activity

Certain tetrahydroquinoline derivatives have been reported to possess in vivo anti-inflammatory activity.[7] Inflammation is a complex biological response, and a key mediator in many inflammatory conditions is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS). Inhibition of NO production is a common strategy for screening potential anti-inflammatory agents.[8]

Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

Objective: To measure the effect of a test compound on NO production in LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Caption: Simplified pathway of LPS-induced inflammation and a potential target for intervention.

C. Potential Neuroprotective Activity

Derivatives of dihydroquinoline have shown neuroprotective effects in models of cerebral ischemia/reperfusion by regulating antioxidant systems and inhibiting inflammation and apoptosis.[9] Additionally, other related flavonoids have demonstrated neuroprotective effects in models of Parkinson's disease.[10] This suggests that the this compound scaffold could be explored for its potential to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Protocol: Neuroprotection Assay against Oxidative Stress

Objective: To assess the ability of a test compound to protect neuronal cells from a neurotoxin.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo® or MTT)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 12-24 hours.

-

Toxin Exposure: Add the neurotoxin (e.g., 6-OHDA) to the wells (excluding the no-toxin control) and incubate for an additional 24 hours.

-

Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated, toxin-exposed cells to that of cells exposed to the toxin alone.

Summary and Future Directions

The this compound scaffold is a valuable platform in medicinal chemistry. Current evidence strongly supports its exploration as a source of novel cytotoxic agents , with demonstrated selectivity for leukemia cells.[2][3][4] The logical next steps in this area involve elucidating the specific molecular targets and signaling pathways responsible for this activity and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.

Furthermore, based on the activities of structurally related compounds, there is a compelling scientific rationale to investigate this scaffold for antimicrobial , anti-inflammatory , and neuroprotective properties. The protocols detailed in this guide provide a robust framework for such exploratory studies. Success in these in vitro models would warrant progression to more complex cellular assays and eventually to in vivo animal models to validate these potential therapeutic applications.

References

- Díaz Bautista, D., et al. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. SSRN Electronic Journal.

- Request PDF. (n.d.). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones.

- D. D. Bautista et al. (2023). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones.

- Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. MDPI.

- Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. PubMed.

- Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini Reviews in Medicinal Chemistry, 18(10), 828-836.

- Request PDF. (n.d.). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones.

- Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. PMC - PubMed Central.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-15.

- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)

- Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. PubMed.

- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

- This compound. Universal Biologicals.

- Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel

- Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-81.

- Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-tre

- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed.

- Comparison of the neuroprotective effects of compounds 1, 7, 8, and 18...

- A new efficient route to 7-aryl-6-fluoro-8-nitroquinolones as potent antibacterial agents. PubMed.

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.

- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed.

- 6,7-Dihydroquinolin-8(5H)-one. MedChemExpress.

- Synthesis and Antimicrobial Activity of Some Novel 8-Hydroxy-7-Iodoquinoline-5-Sulfonamide Derivatives.

- Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 38(18), 3645-51.

- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC - PubMed Central.

- Phenolic Profiles, Antioxidant and Anti-Inflammatory Activities of Hydrodistillation Wastewaters

- Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. PubMed.

- Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. PubMed.

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new efficient route to 7-aryl-6-fluoro-8-nitroquinolones as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Derivatives and Analogs of 7,8-Dihydroquinolin-6(5H)-one: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The 7,8-dihydroquinolin-6(5H)-one scaffold is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a versatile structural motif, it serves as a foundational building block for a wide array of derivatives exhibiting diverse and potent biological activities.[2] These activities span multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][3] The unique chemical architecture of the dihydroquinolinone core allows for extensive functionalization, making it a privileged scaffold for the development of novel therapeutic agents.[1] Researchers have successfully synthesized numerous analogs with demonstrated anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, underscoring its importance in modern pharmaceutical development.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of known derivatives and analogs of this compound.

Synthetic Strategies for the this compound Core

The construction of the this compound ring system and its derivatives is achieved through several robust synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches:

-

Modified Bohlmann-Rahtz Reaction: This is a classical and widely used method for synthesizing substituted pyridines. In the context of dihydroquinolinones, it involves the reaction of β-enaminones with a cyclic 1,3-dione (such as cyclohexane-1,3-dione or its 5,5-dimethyl derivative) and ammonium acetate.[4] This condensation reaction efficiently constructs the core heterocyclic structure.

-

Mannich Reaction and Michael Addition: A facile and effective strategy involves the use of Mannich salts derived from acetophenones. These salts act as Michael acceptors in a reaction with a protected cyclohexane-1,4-dione, leading to the formation of a 1,5-dicarbonyl intermediate. Subsequent treatment with ammonium acetate promotes cyclization to yield the desired this compound derivatives.[4]

-

Morita-Baylis-Hillman Adducts: Morita-Baylis-Hillman (MBH) adduct acetates serve as versatile starting materials for the one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and their corresponding dione analogs.[5] This method involves reacting the MBH adducts with cyclohexane-1,3-diones and either ammonium acetate or primary amines, often under solvent-free conditions, which offers advantages in terms of efficiency and environmental impact.[5]

-

Other Cyclization Methods: Additional strategies include the cyclization of 3-aminocyclohex-2-enone with propiolate esters and the reaction of 2-(acetoxy-(2-nitrophenyl))methyl methacrylate under reductive conditions.[2]

Caption: General synthetic workflow for this compound derivatives.

Derivatives and Analogs: A Spectrum of Biological Activities

The versatility of the this compound scaffold has enabled the development of derivatives with a wide range of pharmacological properties.

Anticancer and Cytotoxic Activity

A significant area of research has focused on the anticancer potential of these compounds.

-

2-Aryl-Substituted Derivatives: A facile four-step synthesis has been developed for novel 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones.[4] When evaluated for cytotoxic activity against a panel of seven cell lines, these compounds demonstrated good selectivity for the chronic myeloid leukemia cell line K-562.[4] This suggests that the 2-aryl substitution is a key determinant of their anticancer properties.

-

8-Substituted Tetrahydroquinolines: A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been synthesized and tested for antiproliferative activity against various cancer cell lines, including ovarian carcinoma (A2780) and colorectal adenocarcinoma (HT-29).[6] Certain chiral compounds showed significant IC50 values, with the most active enantiomer, (R)-5a, being capable of affecting the cell cycle, inducing mitochondrial membrane depolarization, and increasing cellular reactive oxygen species (ROS) production in A2780 cells.[6] This highlights the importance of stereochemistry in biological activity and points to a mechanism involving the induction of mitochondrial-mediated apoptosis.[6]

| Compound Class | Cell Line | IC50 Values (µM) | Reference |

| 2-Aryl-7,8-dihydroquinolin-6(5H)-ones | K-562 (Leukemia) | Varies | [4] |

| 8-Substituted 2-methyl-tetrahydroquinolines | A2780 (Ovarian) | Significant | [6] |

| 8-Substituted 2-methyl-tetrahydroquinolines | HT-29 (Colorectal) | Significant | [6] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | 6.25 µg/mL | [7] |

Antimycobacterial and Antimicrobial Activity

The emergence of drug-resistant bacterial strains necessitates the discovery of new antimicrobial agents.

-

Hydrazinecarbothioamides: A series of novel aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides has been synthesized from dihydro-6H-quinolin-5-one intermediates.[4] These compounds exhibited both in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis (Mtb) H37Rv.[4]

-

General Antimicrobial Properties: The broader quinoline class of compounds, including various derivatives, is known for potent antibacterial and antifungal activities.[3][8]

Activity in Neurodegenerative Diseases

Derivatives of the related 7,8-dihydroquinazolin-5(6H)-one scaffold have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

-

MAO-B Inhibition: A library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was synthesized and evaluated as human monoamine oxidase (MAO) inhibitors.[9] Several compounds were identified as potent and selective MAO-B inhibitors with Ki values in the nanomolar range.[9] The lead compound from this series also demonstrated a weak ability to inhibit GSK3β kinase, another important target in neurodegenerative disease research.[9]

Other Pharmacological Properties

-

Mutant IDH1 Inhibition: Quinolinone derivatives have been discovered and optimized as potent, selective, and orally bioavailable inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1).[10] This is a clinically validated therapeutic target for certain types of cancer, including acute myeloid leukemia.[10]

-

Cardioprotective Agents: Dihydroquinoline derivatives fused with the natural benzoquinone embelin have been synthesized and screened for cardioprotective activity.[11] Several of these compounds were found to attenuate doxorubicin-induced cardiotoxicity by acting on oxidative stress and apoptosis.[11]

Caption: Diverse biological activities stemming from the core scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial.

Protocol 1: Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

This protocol is adapted from a general method involving a Mannich reaction, Michael addition, and cyclization.[4]

Materials:

-

Substituted acetophenone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Cyclohexane-1,4-dione monoethylene acetal

-

Ammonium acetate

-

Ethanol, Dioxane, Acetic Acid

Step-by-Step Methodology:

-

Synthesis of Mannich Base:

-

In a round-bottom flask, combine the substituted acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq).

-

Add ethanol and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude Mannich salt is used in the next step without further purification.

-

-

Michael Addition:

-

Dissolve the crude Mannich salt and cyclohexane-1,4-dione monoethylene acetal (1.1 eq) in a suitable solvent like dioxane.

-

Heat the mixture at reflux for 12-18 hours.

-

Monitor the formation of the 1,5-dicarbonyl compound by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

-

-

Cyclization and Deprotection:

-

To the crude 1,5-dicarbonyl intermediate, add a mixture of glacial acetic acid and water.

-

Add a large excess of ammonium acetate (5-10 eq).

-

Heat the reaction mixture at 100-110 °C for 2-4 hours. This step facilitates both the deprotection of the ketal and the cyclization to form the dihydroquinolinone ring.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 2-aryl-7,8-dihydroquinolin-6(5H)-one.

-

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., K-562, A2780)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase and determine cell density using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized compounds in a complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

-

After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations (including a vehicle control with DMSO only).

-

Incubate the plates for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plates for 3-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

After incubation, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Conclusion and Future Perspectives

The this compound core represents a remarkably fruitful scaffold in the field of medicinal chemistry. The synthetic accessibility and the ease of functionalization have allowed for the creation of a multitude of derivatives with significant therapeutic potential. Research has demonstrated potent activities against cancer, mycobacteria, and targets relevant to neurodegeneration.

The future of drug discovery based on this scaffold is promising. Key areas for future exploration include:

-

Expansion of Chemical Diversity: The synthesis of new libraries with novel substitution patterns to explore a wider chemical space and identify compounds with improved potency and selectivity.

-

Mechanism of Action Studies: In-depth biological studies to fully elucidate the molecular mechanisms by which these compounds exert their effects, particularly for the most promising anticancer and neuroprotective agents.

-

Pharmacokinetic Optimization: Modification of lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties, a critical step in translating in vitro activity into in vivo efficacy.

References

-

Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-Dihydroquinolin-6(5H)-Ones | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

- CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. (n.d.). Google Patents.

-

Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved January 2, 2026, from [Link]

-

Kumar, A., et al. (2024). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

-

Karczmarzyk, Z., & Wysocki, W. (2011). 5,6,7,8-Tetrahydroquinolin-8-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved January 2, 2026, from [Link]

-

Spatola, M., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. Retrieved January 2, 2026, from [Link]

-

Reyes-Melo, F., et al. (2022). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). Universal Biologicals. Retrieved January 2, 2026, from [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). Molecules. Retrieved January 2, 2026, from [Link]

-

An Efficient Synthesis of 2Hydroxy7,8-dihydroquinolin-5(6 H )-ones and 7,8-Dihydroquinoline-2,5(1 H ,6 H )-diones from Morita-Baylis-Hillman Adduct Acetates | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Moraca, F., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

-

Zheng, G., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]

-

Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine. Retrieved January 2, 2026, from [Link]

-

Ko, C. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters. Retrieved January 2, 2026, from [Link]

-

the synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives 1. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

7,8-dihydroquinolin-5(6H)-one. (n.d.). Ascendex Scientific, LLC. Retrieved January 2, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]

- 3. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Quinolinone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract